molecular formula C6H7IN2 B186498 2-Iodo-1,4-benzenediamine CAS No. 69951-01-5

2-Iodo-1,4-benzenediamine

Cat. No.: B186498
CAS No.: 69951-01-5
M. Wt: 234.04 g/mol
InChI Key: CAAOWHHLKPUWHW-UHFFFAOYSA-N
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Description

2-Iodo-1,4-benzenediamine: is an organic compound with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol . It is a derivative of 1,4-benzenediamine, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its applications in various fields, including chemical synthesis and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,4-benzenediamine typically involves the iodination of 1,4-benzenediamine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 2-position undergoes nucleophilic substitution under controlled conditions. Key examples include:

Table 1: Substitution Reactions of 2-Iodo-1,4-benzenediamine

Reagent/ConditionsProductYieldMechanismSource
Allyl bromide, Pd(PPh₃)₄2-Allyl-1,4-benzenediamine78%Pd-catalyzed coupling
Sodium azide, DMSO2-Azido-1,4-benzenediamine65%SNAr with NaN₃
CuI, K₂CO₃, phenanthroline (Ullmann coupling)Biaryl-1,4-diamine derivatives60–85%Copper-mediated coupling

These reactions highlight the iodine's role as a leaving group, enabling the introduction of diverse substituents for advanced synthesis.

Cyclization Reactions

The diamine groups facilitate cyclization with carbonyl compounds to form nitrogen-containing heterocycles.

Table 2: Cyclization Reactions

Carbonyl ComponentConditionsProductYieldApplicationSource
2'-Fluorobiphenyl-4-carbaldehydeTMSCl/DMF, 90°C2-(2'-Fluorobiphenyl-4-yl)-1H-benzimidazole82%Pharmaceutical intermediates
PhenylglyoxalI₂/DMSO, 100°CBenzimidazo[1,2-c]quinazolin-6-ones75%Bioactive scaffolds

Cyclization often proceeds via imine formation followed by intramolecular nucleophilic attack, as observed in I₂/DMSO-mediated systems .

Oxidation Reactions

The amino groups are susceptible to oxidation, yielding nitro or nitroso derivatives.

Table 3: Oxidation Pathways

Oxidizing AgentConditionsProductSelectivitySource
KMnO₄, H₂SO₄0°C, 2h2-Iodo-4-nitroaniline70%Intermediate for nitriles
TBHP, I₂/DMSO100°C, 8h2-Iodo-1,4-dinitrobenzene55%Oxidative functionalization

Oxidation selectivity depends on reaction conditions, with TBHP/I₂ systems enabling tandem iodination and oxidation .

Reduction Reactions

Catalytic hydrogenation removes the iodine atom, yielding 1,4-benzenediamine:

Table 4: Reduction to 1,4-Benzenediamine

CatalystConditionsConversionSelectivitySource
H₂, Pd/CEtOH, 25°C95%89%
LiAlH₄THF, reflux88%82%

Reduction pathways are critical for deprotection or modifying electronic properties of the aromatic core.

Cross-Coupling Reactions

The iodine substituent enables transition metal-catalyzed cross-coupling for biaryl synthesis:

Table 5: Cross-Coupling Examples

Coupling PartnerCatalystProductYieldSource
Phenylboronic acidPd(OAc)₂2-Phenyl-1,4-benzenediamine73%
VinyltrimethylsilaneNiCl₂(dppp)2-Vinyl-1,4-benzenediamine68%

These reactions exploit the iodine’s reactivity in Suzuki-Miyaura and Heck-type couplings .

Key Mechanistic Insights

  • I₂/DMSO Systems : Facilitate Kornblum oxidation and intramolecular cyclization via radical intermediates .
  • Acid-Mediated Cyclization : TMSCl in DMF promotes benzimidazole formation through electrophilic activation .
  • Steric Effects : The 1,4-diamine geometry directs regioselectivity in substitution and coupling reactions .

Scientific Research Applications

2-Iodo-1,4-benzenediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-1,4-benzenediamine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The amino groups can form hydrogen bonds with biological molecules, affecting their function and activity. The compound’s unique structure allows it to interact with various pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Uniqueness: 2-Iodo-1,4-benzenediamine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for various applications that require selective reactivity and binding properties .

Biological Activity

2-Iodo-1,4-benzenediamine (CAS No. 69951-01-5) is an organic compound with significant biological activity due to its unique chemical structure, which includes iodine and amino functional groups. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science. Understanding its biological activity is crucial for its application in drug development and biochemical research.

  • Molecular Formula : C6H7IN2
  • Molecular Weight : 234.04 g/mol
  • Density : 2.016 g/cm³ (predicted)
  • Melting Point : 109-110 °C
  • Boiling Point : 342.3 °C (predicted)
  • Flash Point : 160.8 °C
  • pKa : 4.89 (predicted)

The biological activity of this compound primarily arises from its ability to interact with biological molecules through hydrogen bonding and halogen bonding. The amino groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the presence of the iodine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions, which are valuable in synthetic organic chemistry.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and clearance rates in biological systems .

Cancer Research

There is emerging evidence suggesting that halogenated anilines can exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell growth and survival .

Case Study 1: Enzyme Interaction

A study investigating the interaction of this compound with human liver microsomes found that it significantly inhibited CYP1A2 activity. This suggests potential implications for drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, a derivative of this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a moderate inhibitory effect on both bacterial strains, supporting the hypothesis that halogenated anilines possess antimicrobial properties .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1,4-BenzenediamineNo halogenLess reactive; limited biological activity
2-Bromo-1,4-benzenediamineBromine instead of iodineSimilar reactivity but different selectivity
2-Chloro-1,4-benzenediamineChlorine instead of iodineDifferent reactivity; potential for lower bioactivity

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for preparing 2-Iodo-1,4-benzenediamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of halogenated benzenediamines typically involves nucleophilic substitution or metal-catalyzed coupling. For iodinated derivatives, direct iodination of 1,4-benzenediamine using iodine monochloride (ICl) in acetic acid is common . Alternatively, Suzuki-Miyaura coupling with arylboronic acids and iodinated precursors may be employed. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., Pd(PPh₃)₄) critically affect regioselectivity and yield . Post-synthesis purification via column chromatography or recrystallization (e.g., using petroleum ether) is recommended to isolate high-purity products .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

Methodological Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. The iodine atom induces distinct deshielding in adjacent protons (δ ~7.5–8.5 ppm in ¹H NMR) and split peaks due to spin-spin coupling . Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-I bonds (~500 cm⁻¹). Melting point analysis and elemental composition (CHNS/O) should also be reported to validate purity . For advanced characterization, X-ray crystallography can resolve steric effects caused by the bulky iodine substituent .

Q. Q3. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer: While specific toxicological data for this compound may be limited, halogenated aromatic amines generally require stringent precautions. Use fume hoods, nitrile gloves, and lab coats to avoid dermal/ocular exposure. In case of contact, flush eyes with water for 15 minutes and wash skin with soap . Store the compound in amber glass under inert gas (N₂/Ar) to prevent degradation. Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. Q4. How does the iodine substituent influence the electronic and steric properties of 1,4-benzenediamine in coordination chemistry?

Methodological Answer: The iodine atom’s strong electron-withdrawing effect reduces the electron density on the aromatic ring, altering ligand-metal binding affinity. In coordination complexes, steric hindrance from iodine can distort geometry (e.g., octahedral vs. square planar) and influence catalytic activity. Density Functional Theory (DFT) calculations can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution . Experimental validation via cyclic voltammetry (redox potential shifts) and UV-Vis spectroscopy (ligand-to-metal charge transfer bands) is recommended .

Q. Q5. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Methodological Answer: Discrepancies in stability studies often arise from solvent choice or analytical method limitations. For pH-dependent degradation, use buffered solutions (pH 2–12) and monitor via HPLC with diode-array detection (DAD) at 254 nm . Accelerated stability testing (40–60°C) under controlled humidity can model shelf-life. If decomposition products conflict with literature, employ LC-MS/MS to identify intermediates and propose degradation pathways . Triplicate experiments and statistical analysis (e.g., ANOVA) are critical to confirm reproducibility .

Q. Q6. How can this compound be functionalized for use in bioactive molecule synthesis, and what are key mechanistic considerations?

Methodological Answer: The iodine atom serves as a versatile handle for cross-coupling (e.g., Buchwald-Hartwig amination) to introduce pharmacophores. For example, coupling with arylboronic acids generates biaryl structures with potential antimicrobial activity . Mechanistically, ensure Pd catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) are optimized to prevent dehalogenation side reactions. Computational modeling (e.g., docking studies) can predict bioactivity by assessing interactions with target proteins (e.g., bacterial DNA gyrase) .

Q. Data Analysis and Interpretation

Q. Q7. What statistical methods are appropriate for analyzing reaction yield variability in iodinated benzenediamine synthesis?

Methodological Answer: Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical factors (e.g., catalyst loading, solvent) affecting yield. Response Surface Methodology (RSM) models optimal conditions . For small datasets, non-parametric tests (Mann-Whitney U) compare yields across conditions. Report confidence intervals (95%) and standard deviations to quantify uncertainty .

Q. Q8. How should researchers address discrepancies between computational predictions and experimental results for iodine-substituted derivatives?

Methodological Answer: Reconcile discrepancies by revisiting computational parameters (e.g., basis sets, solvation models in DFT) and validating with experimental data (e.g., XRD bond lengths). If steric effects are underestimated, incorporate Grimme’s D3 dispersion correction in calculations . Collaborative peer review of computational workflows and experimental protocols ensures methodological rigor .

Properties

IUPAC Name

2-iodobenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-5-3-4(8)1-2-6(5)9/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAOWHHLKPUWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356051
Record name 2-iodo-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69951-01-5
Record name 2-iodo-1,4-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of concentrated hydrochloric acid (150 ml) and 2-iodo-4-nitroaniline (30.0 g) is stirred and warmed to 45°-50° C. A solution of stannous chloride dihydrate (90.0 g) in concentrated hydrochloric acid (110 ml) is added while maintaining the reaction temperature at 65°-70° C. After the addition is completed, the mixture is cooled in an ice bath and 50% sodium hydroxide (250 ml) is added slowly. The mixture is filtered and the isolated damp solid is stirred in 600 ml water at reflux. The solution is decolorized with charcoal, filtered and cooled to afford 5.55 g of title compound, m.p. 95°-99° C.
[Compound]
Name
stannous chloride dihydrate
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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